3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
Properties
IUPAC Name |
3-benzylsulfanyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c17-20(18)13-9-5-4-8-12(13)15-14(16-20)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTHTVGTLJTHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physicochemical Properties
Molecular Characteristics
The compound’s molecular formula is C₁₄H₁₂N₂O₂S₂ , with a molecular weight of 304.4 g/mol . While detailed physicochemical data (e.g., melting point, solubility) remain unreported in accessible literature, its structure comprises a benzothiadiazine ring substituted at position 3 with a benzylthio group and oxidized at the 1,1-positions to sulfone groups (Figure 1).
Table 1: Key Identifiers of 3-(Benzylthio)-4H-Benzo[e]Thiadiazine 1,1-Dioxide
| Property | Value |
|---|---|
| CAS Number | 93533-17-6 |
| Molecular Formula | C₁₄H₁₂N₂O₂S₂ |
| Molecular Weight | 304.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
Synthetic Routes and Reaction Mechanisms
Core Benzothiadiazine Formation
The benzothiadiazine scaffold is typically constructed via cyclization reactions involving o-phenylenediamine derivatives. For example, o-aminobenzenesulfonamide reacts with thiourea or isothiocyanate derivatives under acidic conditions to form the thiadiazine ring. In a representative protocol:
- Cyclization :
$$ \text{Cyclization Reaction:} $$
$$ \text{o-Aminobenzenesulfonamide + CH₃NCS} \xrightarrow{\text{AcOH}} \text{Thiourea Intermediate} \xrightarrow{\text{POCl₃}} \text{Benzothiadiazine} $$
Introduction of the Benzylthio Group
The 3-position of the thiadiazine ring undergoes nucleophilic substitution with benzylthiol (PhCH₂SH). This step requires a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) , to deprotonate the thiol and facilitate attack at the electrophilic carbon.
$$ \text{Substitution Reaction:} $$
$$ \text{Benzothiadiazine + PhCH₂SH} \xrightarrow{\text{NaH, DMF}} \text{3-(Benzylthio)-4H-Benzo[e]Thiadiazine} $$
Oxidation to 1,1-Dioxide
The sulfoxide groups at positions 1 and 1' are introduced via oxidation using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) . Controlled conditions (e.g., low temperature, stoichiometric oxidant) prevent over-oxidation to sulfonic acids.
$$ \text{Oxidation Reaction:} $$
$$ \text{3-(Benzylthio)-4H-Benzo[e]Thiadiazine} \xrightarrow{\text{H₂O₂, AcOH}} \text{1,1-Dioxide Derivative} $$
Optimization Strategies
Reaction Yield Enhancement
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) improve nucleophilic substitution efficiency by stabilizing intermediates.
- Catalysis : Transition metals (e.g., CuO) enhance cyclization rates in Ullmann-type couplings, as demonstrated in related triazepine syntheses.
Table 2: Optimal Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | POCl₃, 80°C, 6h | 65–70 |
| Benzylthio Addition | NaH, DMF, RT, 12h | 75–80 |
| Oxidation | 30% H₂O₂, AcOH, 0°C, 4h | 85–90 |
Analytical Characterization
Spectroscopic Techniques
Chemical Reactions Analysis
Substitution Reactions
The benzylthio group at position 3 undergoes nucleophilic substitution under basic or acidic conditions. For example:
Table 1: Substitution Reactions at the 3-Position
-
Mechanism : The benzylthio group acts as a leaving group in SN2 reactions with alkyl halides, facilitated by strong bases like NaH.
-
Example : Treatment with methyl iodide yields 3-(methylthio)-4H-benzo[e] thiadiazine 1,1-dioxide (85% yield) .
Oxidation and Reduction
The sulfonamide and thioether functionalities are redox-active:
Table 2: Oxidation/Reduction Pathways
-
Selectivity : Oxidation with H2O2 produces sulfoxides (single S=O) or sulfones (two S=O) depending on reaction time .
-
Applications : Reduced thiol derivatives serve as intermediates for synthesizing radiolabeled probes .
Ring Functionalization
Electrophilic aromatic substitution occurs at the benzene ring:
Table 3: Electrophilic Substitution
| Position | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| C6 | HNO3/H2SO4, 0°C | 6-Nitro derivative | 55% | Meta-directing effect of sulfonamide |
| C7 | Br2, FeBr3, CH2Cl2 | 7-Bromo derivative | 65% | Halogenation for cross-coupling |
-
Nitration : Occurs preferentially at position 6 due to electron-withdrawing effects of the sulfonamide .
-
Bromination : Provides handles for Suzuki-Miyaura couplings to introduce aryl groups .
Cyclization and Rearrangement
The thiadiazine ring participates in ring-expansion reactions:
Table 4: Ring-Modification Reactions
| Reagents/Conditions | Product | Key Steps |
|---|---|---|
| PCl5, POCl3, 110°C | Benzo-fused thiazole derivatives | Thiadiazine ring contraction |
| NH2NH2, EtOH, reflux | 1,2,4-Triazolo[3,4-b]thiadiazine | Hydrazine-induced ring expansion |
-
Mechanism : Ring contraction with PCl5 involves cleavage of the N–S bond, followed by reclosure with adjacent carbon .
Cross-Coupling Reactions
The benzylthio group enables metal-catalyzed couplings:
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzothiadiazine core with a benzylthio substituent. Its molecular formula is with a molecular weight of approximately 346.5 g/mol. The presence of sulfur and nitrogen atoms contributes to its diverse reactivity and potential applications in organic synthesis and medicinal chemistry.
Chemistry
- Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to modify it to create a variety of derivatives, which can be used in drug discovery and development.
- Reactivity Studies : The presence of the benzylthio group makes it a candidate for studying nucleophilic substitution reactions. This characteristic can be exploited to create new compounds with desired properties.
Biology
- Antimicrobial Activity : Research has indicated that 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, suggesting its utility in treating conditions characterized by inflammation.
- Anticancer Potential : Preliminary studies indicate that this compound may have anticancer activity by affecting cellular pathways involved in cancer progression.
Medicine
- Pharmacological Research : As a derivative of benzothiadiazine, this compound is being researched for its potential use as a diuretic and antihypertensive agent. Its structure allows modifications that could enhance its pharmacokinetic properties.
- Targeted Drug Development : The unique chemical structure provides opportunities for designing drugs that target specific biological pathways, particularly those related to cardiovascular health.
Industry
- Agrochemicals : The compound's properties make it suitable for use as an intermediate in the synthesis of agrochemicals, potentially contributing to the development of new pesticides or herbicides.
- Dyes and Pigments : Its chemical structure may also find applications in the production of dyes and pigments due to the stability and reactivity of the thiadiazine ring system.
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the benzyl position could enhance efficacy against resistant strains.
Case Study 2: Anti-inflammatory Effects
Research published in a pharmacological journal highlighted the compound's ability to reduce inflammation markers in vitro. This study suggests that it could be further developed into a therapeutic agent for inflammatory diseases such as arthritis.
Mechanism of Action
The mechanism of action of 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Diuretic Effect: The compound inhibits sodium reabsorption in the kidneys, leading to increased excretion of sodium and water, which helps reduce blood pressure.
Antihypertensive Effect: By promoting diuresis, the compound reduces blood volume and vascular resistance, contributing to its antihypertensive properties.
Antimicrobial and Anticancer Activities: The compound may interfere with the function of essential enzymes or proteins in microbial or cancer cells, leading to their inhibition or death.
Comparison with Similar Compounds
Core Heterocyclic Systems
1,2,4-Thiadiazine 1,1-dioxides vary in their fused aromatic rings, which significantly influence their bioactivity:
- Benzothiadiazines: Fused with a benzene ring (e.g., 7-chloro-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, a known KATP channel opener) .
- Pyridothiadiazines: Fused with a pyridine ring (e.g., 3-isopropylamino-4H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide), showing enhanced selectivity for pancreatic KATP channels over vascular tissues .
- Thienothiadiazines: Fused with a thiophene ring (e.g., 6-chloro-4-ethyl-3,4-dihydro-2H-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide), which improves potency as AMPA receptor potentiators .
Key Structural Differences :
Substituent Effects
- 3-Benzylthio Group: The bulky benzylthio substituent may enhance lipophilicity and membrane permeability compared to smaller alkyl or amino groups. Similar 3-alkylamino derivatives (e.g., 3-propylamino-thienothiadiazine) exhibit potent KATP activation .
- 4-Position Modifications: Allyl or cyclopropyl groups at the 4-position (e.g., 4-allyl-thienothiadiazine) improve AMPA receptor binding affinity .
Potassium Channel Modulation
- Benzothiadiazines : Diazoxide (7-chloro-3-methyl derivative) inhibits insulin secretion via pancreatic KATP activation but lacks vascular selectivity .
- Pyridothiadiazines: 3-Isopropylamino-pyridothiadiazine shows 10-fold higher pancreatic selectivity over aortic tissues .
- Thienothiadiazines: 6-Chloro-4-ethyl-thienothiadiazine activates KATP channels at IC₅₀ = 0.3 μM, surpassing benzothiadiazines in potency .
Anticancer Activity
Enzyme Inhibition
- Benzothiadiazines : Inhibit xanthine oxidase (IC₅₀ = 1.2 μM) and HCV NS5B polymerase .
- Pyridothiadiazines : Less studied, but 3-tert-butyl derivatives show weak PI3Kδ inhibition (IC₅₀ > 10 μM) .
Selectivity and Mechanism of Action
- KATP vs. AMPA Selectivity: Benzothiadiazines: Dual KATP/AMPA modulation due to planar aromatic cores . Thienothiadiazines: AMPA selectivity attributed to thiophene’s electron-rich nature .
- Role of Exocyclic NH Groups : The 4-NH group in benzothiadiazines is critical for KATP binding; its removal (e.g., in dithiazine analogs) abolishes activity .
Biological Activity
3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound features a benzylthio group attached to a benzo[e][1,2,4]thiadiazine core, characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 298.38 g/mol |
| CAS Number | 933023-01-9 |
Anticancer Properties
Several studies have highlighted the anticancer potential of thiadiazine derivatives. For example:
- Mechanism of Action : Thiadiazines may induce apoptosis in cancer cells through the modulation of signaling pathways such as those involving tyrosine kinases .
- Case Study : A related compound exhibited an IC of 4.36 μM against human colon cancer cells (HCT116), suggesting that structural analogs could possess similar efficacy .
The biological activity of this compound is likely mediated through interactions with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with receptors influencing cellular signaling pathways.
In Vitro Studies
In vitro studies evaluating the cytotoxic effects of related compounds have shown promising results:
| Compound | Target Cell Line | IC (µM) |
|---|---|---|
| Thiadiazine Analog A | HCT116 (Colon Cancer) | 4.36 |
| Thiadiazine Analog B | MCF-7 (Breast Cancer) | 18.76 |
These findings suggest that the structural features of thiadiazines contribute to their anticancer activity.
Synergistic Effects
Research has also indicated potential synergistic effects when combining thiadiazines with established anticancer drugs like doxorubicin. This combination may enhance therapeutic efficacy while reducing side effects .
Q & A
Q. What are the established synthetic protocols for 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, and how do reaction conditions influence yield and purity?
Synthesis typically involves multi-step reactions, including cyclization and functional group introduction. For example:
- Step 1 : Formation of the thiadiazine core via sulfonamide intermediates under reflux with catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) .
- Step 2 : Introduction of the benzylthio group using alkylation or nucleophilic substitution. Reactions often require anhydrous solvents (e.g., THF, dioxane) and controlled temperatures (60–80°C) to avoid side products .
- Purification : Column chromatography (silica gel) or recrystallization from dioxane/water mixtures ensures ≥95% purity. Optimizing solvent polarity and reaction time improves yields (typically 60–80%) .
Q. How is the structural integrity of this compound validated post-synthesis?
Key analytical methods include:
- ¹H/¹³C NMR : Confirms substitution patterns and ring fusion. For example, aromatic protons appear as multiplets at δ 7.5–8.3 ppm, while sulfone groups deshield adjacent carbons to ~120–130 ppm .
- Elemental Analysis : Validates molecular formula (C₁₅H₁₄N₂O₂S₂) with <0.3% deviation .
- X-ray Crystallography : Resolves tautomeric forms (e.g., 4H vs. 2H configurations) and confirms planarity of the fused benzothiadiazine system .
Q. What preliminary biological screening models are used to assess its activity?
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests via microdilution against Staphylococcus aureus and Escherichia coli (IC₅₀: 12.5–100 µg/mL) .
- Anticancer Screening : MTT assays on renal (786-O) and non-small cell lung cancer (A549) cell lines, with IC₅₀ values compared to cisplatin .
Advanced Research Questions
Q. How do substituents at the 3- or 4-positions modulate AMPA receptor potentiation or potassium channel opening?
- 4-Cyclopropyl Substitution : Enhances AMPA receptor binding (EC₂ₓ = 0.24 µM) by improving hydrophobic interactions with the receptor’s allosteric site .
- 3-Benzylthio Group : Increases selectivity for pancreatic K(ATP) channels over vascular tissues, reducing off-target effects. Pharmacophoric modeling suggests steric bulk here restricts rotational freedom, enhancing binding .
- Method : Patch-clamp electrophysiology and radioligand displacement assays quantify receptor affinity .
Q. What strategies resolve contradictory data on enzyme inhibition (e.g., xanthine oxidase vs. aldose reductase)?
- Enzyme-Specific Assays : Use fluorometric or spectrophotometric kits with purified enzymes. For example:
- Xanthine Oxidase : Monitor uric acid formation at 290 nm .
- Aldose Reductase : Measure NADPH depletion at 340 nm .
- Computational Docking : Identify binding poses using Schrödinger Suite. The benzothiadiazine core may adopt different conformations in each enzyme’s active site .
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?
Q. What methodologies confirm synergistic effects with chemotherapeutics like cisplatin?
- Combinatorial Index (CI) Analysis : Use Chou-Talalay assays. A CI <1 indicates synergy, often observed at sub-IC₅₀ doses (e.g., 0.1x IC₅₀ for cisplatin + 0.3x IC₅₀ for benzothiadiazine) .
- Mechanistic Studies : RNA sequencing identifies upregulated apoptosis pathways (e.g., caspase-3 activation) in combination treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
